1-[(4-Methyl-1-naphthyl)sulfonyl]proline
Description
1-[(4-Methyl-1-naphthyl)sulfonyl]proline is a proline derivative modified by a 4-methylnaphthalene-1-sulfonyl group at the nitrogen of the proline ring. Proline, a cyclic secondary amine, is a non-proteinogenic amino acid with conformational rigidity due to its pyrrolidine ring.
Properties
Molecular Formula |
C16H17NO4S |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
1-(4-methylnaphthalen-1-yl)sulfonylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C16H17NO4S/c1-11-8-9-15(13-6-3-2-5-12(11)13)22(20,21)17-10-4-7-14(17)16(18)19/h2-3,5-6,8-9,14H,4,7,10H2,1H3,(H,18,19) |
InChI Key |
WTIBTNJGNKJRBP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C2=CC=CC=C12)S(=O)(=O)N3CCCC3C(=O)O |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)S(=O)(=O)N3CCCC3C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonylated Proline Derivatives
Compound A : (4S)-4-Cyclohexyl-1-[(4-phenylbutyl)phosphinyl]acetyl-L-proline ()
- Structural Differences : Replaces the sulfonyl group with a phosphinyl-acetyl moiety.
- The cyclohexyl substituent enhances lipophilicity compared to the naphthyl group in the target compound .
- Applications : Phosphinyl proline derivatives are often explored as enzyme inhibitors (e.g., angiotensin-converting enzyme inhibitors) due to their transition-state analog properties .
Compound B: 1-Propanone,3-[(4-methylphenyl)sulfonyl]-1-phenyl- ()
- Structural Differences: Features a sulfonyl group on a propanone backbone rather than a proline ring.
- Implications : The ketone group introduces polarity, while the phenyl and 4-methylphenylsulfonyl groups create steric hindrance. This compound’s molecular weight (288.36 g/mol) and formula (C₁₆H₁₆O₃S) suggest moderate hydrophobicity, comparable to the target proline derivative .
Sulfonylated Aromatic Compounds
Compound C : 2-Methyl-1-(4-methylphenylsulfonyl)naphtho[2,1-b]furan ()
- Structural Differences : A naphthofuran scaffold with a sulfonyl group at the 1-position and a methyl group at the 2-position.
- Implications : The fused naphthofuran system increases aromaticity and planarity, enhancing π-π stacking interactions. The 4-methylphenylsulfonyl group improves thermal stability and crystallinity, as evidenced by its resolved crystal structure .
Alkylphenol Derivatives ()
For example, tert-butyl groups increase steric shielding, reducing oxidative degradation—a design principle that could apply to sulfonylated prolines to enhance stability .
Comparative Data Table
Research Findings and Implications
- Electronic Effects : Sulfonyl groups are strong electron-withdrawing moieties, which can polarize the proline ring, increasing its reactivity in nucleophilic substitutions compared to phosphinyl analogs .
- Stability : Sulfonylated compounds generally exhibit higher chemical stability than phosphinyl derivatives, as seen in their resistance to hydrolysis under physiological conditions .
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